1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-12-6-10-16-9-4-5-11-18(16)23)14-25-20-21-13-17(22-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSMJSWWUPXXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone generally involves a multi-step process:
Formation of the Quinoline Derivative: : The quinoline nucleus can be synthesized via the Skraup reaction, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the Imidazole Derivative: : The imidazole core can be constructed through the Debus-Radziszewski imidazole synthesis, combining aldehydes, ammonia, and glyoxal.
Thioether Bond Formation: : The coupling of these two moieties involves a thioether linkage, which can be achieved by reacting the quinoline derivative with the imidazole-thio compound in the presence of a suitable base like potassium carbonate.
Final Coupling: : The final step usually requires a cross-coupling reaction under mild conditions, ensuring the integrity of both functional groups.
Industrial Production Methods: For industrial-scale production, the following optimized methodologies may be employed:
Continuous Flow Synthesis: : This method enhances reaction efficiency and scalability. The reactants are continuously fed into a reactor, facilitating high throughput and better control over reaction conditions.
Catalysis: : Employing catalytic processes can significantly lower the activation energy required for the reactions, making the production more energy-efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is known to participate in various chemical reactions:
Oxidation: : The quinoline ring can undergo oxidation to form quinoline N-oxide under acidic conditions with oxidizing agents like hydrogen peroxide.
Reduction: : The imidazole moiety can be selectively reduced, although this requires careful control to prevent over-reduction of the quinoline ring.
Substitution: : Nucleophilic substitution reactions can occur at the quinoline and imidazole rings, often facilitated by halogenated derivatives.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Potassium carbonate, sodium hydroxide.
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Reduced forms of the imidazole ring, potentially leading to open-ring structures.
Substitution: : Halogenated and functionalized derivatives at specific positions on the rings.
Scientific Research Applications
Chemistry: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone serves as a precursor for more complex molecules and is utilized in the synthesis of various heterocyclic compounds.
Biology: This compound has shown promise in biological research, particularly due to its potential enzyme inhibitory activities. It is explored for its role in modulating biochemical pathways that are crucial in disease mechanisms.
Medicine: In medicinal chemistry, this compound is being investigated for its potential as an antimicrobial and anti-inflammatory agent. It has shown activity against certain bacterial strains and is being researched for its therapeutic potential.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of advanced materials and specialty chemicals. Its unique structural features lend it to applications in creating polymers and complex molecular architectures.
Mechanism of Action
Molecular Targets and Pathways: The activity of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone largely depends on its interaction with specific molecular targets:
Enzymes: : It may inhibit certain enzymes by mimicking substrate structures or binding at allosteric sites, thereby altering the enzyme's activity.
Receptors: : The compound's structure allows it to interact with cellular receptors, modulating signal transduction pathways.
Pathways: : It affects pathways involved in inflammation and microbial growth, potentially explaining its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
- Structural Differences: Replaces the dihydroquinoline with a phenyl group and introduces an oxadiazole ring. The oxadiazole enhances electron-withdrawing properties and metabolic stability compared to the dihydroquinoline’s electron-rich system .
- Biological Implications: Oxadiazoles are known for antimicrobial and anticancer activities. The absence of dihydroquinoline may reduce CNS penetration but improve solubility.
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structural Differences : Incorporates a triazole ring and sulfonyl group. Fluorine atoms increase electronegativity and bioavailability, while the sulfonyl group enhances water solubility .
- Functional Impact : The triazole’s nitrogen-rich structure may improve metal-binding capacity, relevant for enzyme inhibition.
Sertaconazole (7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene)
- Structural Differences: Shares the imidazole-ethanone motif but includes a benzo[b]thiophene and dichlorophenyl groups. Chlorine atoms enhance antifungal potency by increasing lipophilicity and membrane penetration .
- Activity Comparison: Sertaconazole’s clinical efficacy against Candida spp. suggests that the target compound’s dihydroquinoline may require halogenation for similar potency.
1-(5-((5-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio)methyl)-2-(substituted aryl)-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Structural Differences : Features benzofuran and dual oxadiazole rings. The benzofuran moiety may enhance UV absorption and fluorescence properties, useful in imaging applications .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Halogenation (as in sertaconazole) significantly boosts LogP and antifungal activity but may raise toxicity concerns.
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a dihydroquinoline moiety with a phenylimidazole thioether, suggesting diverse mechanisms of action and therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 351.45 g/mol . The unique combination of quinoline and imidazole structures contributes to its pharmacological properties.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in disease pathways.
- Receptors : Modulation of receptor activities, which can influence cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the imidazole moiety in this compound may enhance its efficacy against bacterial and fungal strains.
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| 1 | E. coli | Inhibition at 50 µg/mL | |
| 2 | S. aureus | Inhibition at 25 µg/mL |
Anticancer Properties
The compound has been evaluated for anticancer activity, particularly against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15 | |
| MCF-7 (breast) | 20 | |
| A549 (lung) | 10 |
Anti-inflammatory Effects
The anti-inflammatory potential has also been explored, with findings suggesting that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties, the compound was tested against various strains of bacteria and fungi. Results demonstrated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted on human cancer cell lines, revealing that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of caspase activation, indicating its potential role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
